Product packaging for 5-Methyl-1,3-dioxane-5-carbonyl chloride(Cat. No.:CAS No. 29185-50-0)

5-Methyl-1,3-dioxane-5-carbonyl chloride

Cat. No.: B13955661
CAS No.: 29185-50-0
M. Wt: 164.59 g/mol
InChI Key: HDZRDWJYYTXQSV-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxane (B1201747) Frameworks in Synthetic Chemistry

The 1,3-dioxane framework is a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. wikipedia.org This structural unit is of considerable significance in synthetic chemistry for several reasons. Primarily, 1,3-dioxanes are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de The formation of a 1,3-dioxane is a reversible process, typically achieved by reacting the carbonyl compound with a 1,3-diol in the presence of an acid catalyst. wikipedia.org This protective strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reaction conditions under which it would otherwise be transformed.

The stability of the 1,3-dioxane ring is a key attribute. It is generally robust under basic, reductive, and oxidative conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. thieme-connect.de The deprotection, or removal of the 1,3-dioxane group, can be readily accomplished under acidic conditions, regenerating the original carbonyl functionality. thieme-connect.de

Furthermore, the 1,3-dioxane ring is not merely a passive protecting group. Its chair-like conformation, similar to cyclohexane (B81311), can influence the stereochemical outcome of reactions at adjacent centers, making it a useful tool in stereoselective synthesis. thieme-connect.de The 1,3-dioxane structural motif is also found in a number of natural products, further highlighting its importance in the chemical sciences. thieme-connect.de The exploration of substituted 1,3-dioxanes continues to be an active area of research, with studies investigating their synthesis and biological activities. researchgate.netnih.govresearchgate.net

Role of Acyl Chlorides as Key Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. savemyexams.com They are highly reactive derivatives of carboxylic acids and serve as pivotal intermediates in a vast array of organic transformations. fiveable.meorganicchemistrytutor.com The high reactivity of acyl chlorides stems from the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com

This enhanced reactivity makes acyl chlorides superior reagents compared to their parent carboxylic acids for the synthesis of other carboxylic acid derivatives. savemyexams.com For instance, they react readily with alcohols to form esters, with ammonia (B1221849) and amines to form amides, and with carboxylates to form acid anhydrides. savemyexams.comorganicchemistrytutor.com These reactions are typically rapid and often proceed to completion, providing high yields of the desired products. savemyexams.com

The conversion of a carboxylic acid to an acyl chloride is a common strategy to "activate" the carboxyl group for subsequent reactions. fiveable.me This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). savemyexams.comwikipedia.org The versatility of acyl chlorides extends to Friedel-Crafts acylation reactions, where they are used to introduce an acyl group onto an aromatic ring, a fundamental carbon-carbon bond-forming reaction. fiveable.meamericanpharmaceuticalreview.com

Overview of Research Trajectories for 5-Methyl-1,3-dioxane-5-carbonyl chloride and Analogues

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, research into its analogues, which are structurally similar compounds, provides valuable insights into its potential chemistry and applications. The study of these related molecules suggests that the primary research interest in compounds like this compound would lie in its utility as a bifunctional building block.

The presence of both a reactive acyl chloride group and a stable 1,3-dioxane ring within the same molecule offers intriguing synthetic possibilities. The acyl chloride moiety can be expected to undergo the typical reactions of this functional group, allowing for the introduction of various substituents through esterification, amidation, or other acylation reactions. Simultaneously, the 1,3-dioxane ring can serve as a protected carbonyl or diol, which can be unveiled at a later synthetic stage.

Research on related substituted 1,3-dioxane-5-carbonyl chlorides, such as 2-Phenyl-5-methyl-1,3-dioxane-5-carbonyl chloride and 1,3-Dioxane-5-carbonylchloride,2-(1-methylethyl)-, indicates their availability as chemical reagents. chemsrc.comramidus.se The synthesis of related 5-substituted-1,3-dioxanes, for example, 5-acetyl-5-methyl-1,3-dioxane, has been described, starting from 3,3-bis(hydroxymethyl)-2-butanone (B8799417) and s-trioxane. prepchem.com This suggests that a plausible synthetic route to this compound would involve the formation of the corresponding carboxylic acid, 5-Methyl-1,3-dioxane-5-carboxylic acid, followed by chlorination. The synthesis of a similar compound, 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, has been reported, providing a precedent for the existence and synthesis of such structures. nih.govresearchgate.net

Future research trajectories for this compound and its analogues could involve their use in the synthesis of novel polymers, pharmaceuticals, and other complex organic molecules. The ability to functionalize the acyl chloride and subsequently manipulate the dioxane ring offers a pathway to a diverse range of molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO3 B13955661 5-Methyl-1,3-dioxane-5-carbonyl chloride CAS No. 29185-50-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29185-50-0

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

5-methyl-1,3-dioxane-5-carbonyl chloride

InChI

InChI=1S/C6H9ClO3/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3

InChI Key

HDZRDWJYYTXQSV-UHFFFAOYSA-N

Canonical SMILES

CC1(COCOC1)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1,3 Dioxane 5 Carbonyl Chloride

Strategies for 1,3-Dioxane (B1201747) Ring Formation

The formation of the 1,3-dioxane ring is a cornerstone of this synthesis, providing a stable cyclic acetal (B89532) structure. This structure serves as a protecting group for the diol functionality while carrying the necessary precursor group for the final carbonyl chloride.

The most common and effective method for constructing the 1,3-dioxane ring is through the acid-catalyzed cyclization of a suitable polyol with a carbonyl compound. For the synthesis of the 5-Methyl-1,3-dioxane-5-carboxylic acid precursor, the typical starting materials are 2,2-bis(hydroxymethyl)propionic acid (a trifunctional polyol) and a formaldehyde (B43269) source, such as paraformaldehyde or s-trioxane. prepchem.comresearchgate.net

The reaction proceeds via the formation of a hemiacetal between one of the hydroxyl groups of the polyol and the protonated carbonyl compound. This is followed by an intramolecular cyclization, where the second hydroxyl group attacks the carbocation intermediate, leading to the formation of the stable six-membered dioxane ring. The presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is essential to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups. nih.govthieme-connect.deorganic-chemistry.org The continuous removal of water is crucial to drive the equilibrium towards the product side. prepchem.comorganic-chemistry.org

A representative reaction is the condensation of 2,2-bis(hydroxymethyl)propionic acid with a formaldehyde equivalent in the presence of an acid catalyst. researchgate.net

The efficiency of the cyclization reaction is highly dependent on the reaction conditions. Optimization of temperature, the choice of catalyst, and the solvent system are key to maximizing the yield and purity of the 5-Methyl-1,3-dioxane-5-carboxylic acid intermediate.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent. prepchem.comnih.gov This provides the necessary activation energy for the reaction and facilitates the removal of water, a critical byproduct of the condensation.

Catalysis: While various Brønsted and Lewis acids can be used, p-toluenesulfonic acid is a commonly employed catalyst due to its effectiveness, ease of handling, and relatively low cost. prepchem.comresearchgate.netnih.gov The catalyst loading is typically kept low to avoid side reactions. After the reaction is complete, the acid catalyst is neutralized, often with a weak base like sodium bicarbonate, before workup. prepchem.com

Solvent Effects: The choice of solvent plays a dual role: it must dissolve the reactants and facilitate the removal of water. Aprotic solvents that form an azeotrope with water, such as benzene, toluene (B28343), or cyclohexane (B81311), are ideal. researchgate.netnih.gov By using a Dean-Stark apparatus, the water generated during the reaction can be continuously removed, which is essential to shift the reaction equilibrium towards the formation of the dioxane product. prepchem.comorganic-chemistry.org

Table 1: Optimized Conditions for 1,3-Dioxane Ring Formation
ParameterConditionRationale
Polyol Precursor 2,2-bis(hydroxymethyl)propionic acidProvides the diol and carboxylic acid functionalities.
Carbonyl Precursor s-Trioxane or ParaformaldehydeActs as a source of formaldehyde for acetal formation. prepchem.com
Catalyst p-Toluenesulfonic acid (catalytic amount)Efficiently catalyzes the acetalization reaction. researchgate.netnih.gov
Solvent Toluene or BenzeneAllows for azeotropic removal of water to drive the reaction. prepchem.comnih.gov
Temperature RefluxEnsures sufficient reaction rate and water removal.
Apparatus Dean-Stark trapFor the continuous removal of water byproduct. organic-chemistry.org

Introduction of the Carbonyl Chloride Moiety

Once the 5-Methyl-1,3-dioxane-5-carboxylic acid intermediate is synthesized and purified, the next critical step is the conversion of the carboxylic acid group (-COOH) into a more reactive carbonyl chloride group (-COCl). This transformation is a standard procedure in organic synthesis, creating a highly electrophilic center susceptible to nucleophilic attack.

The conversion of a carboxylic acid to an acyl chloride is a type of nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, a chlorinating agent is required to first convert the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. orgoreview.com This process effectively transforms the relatively unreactive carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for further chemical modifications. libretexts.org

Several reagents are commonly used to effect the transformation of carboxylic acids into acyl chlorides. The choice of reagent can depend on the scale of the reaction, the sensitivity of other functional groups in the molecule, and the desired purity of the product, as the byproducts vary with the reagent used. chemguide.co.ukchemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this conversion. orgoreview.comchemguide.co.ukcommonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemguide.co.uk A major advantage of this reagent is that the byproducts are gaseous, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. chemguide.co.uk The reaction can be performed neat or in an inert solvent. commonorganicchemistry.com

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.ukchemguide.co.uk Phosphorus(III) chloride (PCl₃) also produces the acyl chloride, but the byproduct is phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk Both reactions require subsequent purification, typically fractional distillation, to separate the product from the phosphorus-containing byproducts. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used for smaller-scale or more sensitive syntheses. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). commonorganicchemistry.comgoogle.com This method is often preferred for its mild conditions and the volatile nature of its byproducts. commonorganicchemistry.com

Table 2: Comparison of Common Chlorinating Agents
Chlorinating AgentFormulaByproductsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂SO₂, HClGaseous byproducts simplify purification. chemguide.co.ukReagent is corrosive and moisture-sensitive.
Phosphorus(V) ChloridePCl₅POCl₃, HClHighly reactive. youtube.comSolid reagent, liquid byproduct (POCl₃) requires separation. chemguide.co.uk
Phosphorus(III) ChloridePCl₃H₃PO₃Liquid reagent.Liquid byproduct (H₃PO₃) requires careful separation. chemguide.co.uk
Oxalyl Chloride(COCl)₂CO, CO₂, HClMild conditions, gaseous byproducts. commonorganicchemistry.comMore expensive, often requires a catalyst (DMF). google.com

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of 5-Methyl-1,3-dioxane-5-carbonyl chloride involves evaluating the environmental impact of the entire process. Key considerations include atom economy, the use of hazardous substances, and energy consumption.

The conversion of the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride offers a high atom economy, as the byproducts are gases that can be easily removed, minimizing waste that requires further treatment. chemguide.co.uktandfonline.com However, these reagents themselves are hazardous.

A significant area for green improvement is the choice of solvent. Traditional solvents for dioxane formation, such as toluene and benzene, are volatile organic compounds with associated health and environmental risks. nih.gov Research into greener, bio-based alternative solvents is an active area. rsc.org For instance, the use of solvents like Cyrene™ has been explored for amide synthesis from acid chlorides, suggesting potential applicability in related synthetic steps to replace traditional dipolar aprotic solvents. rsc.org

Furthermore, minimizing energy consumption by designing reactions that proceed efficiently at lower temperatures or by using catalytic rather than stoichiometric reagents aligns with green chemistry goals. The acid-catalyzed cyclization step is a good example of a catalytic process, though it often requires heating. Future research could focus on developing more active catalysts that function effectively at lower temperatures. researchgate.net

Scale-Up Considerations and Process Intensification Studies

The industrial production of this compound necessitates a thorough evaluation of the synthetic route to ensure safety, efficiency, and economic viability. The synthesis is conceptually a two-step process: first, the formation of the precursor, 5-Methyl-1,3-dioxane-5-carboxylic acid, followed by its conversion to the target acyl chloride. Scale-up and process intensification efforts focus on optimizing each of these stages.

The likely precursor, 5-Methyl-1,3-dioxane-5-carboxylic acid, can be synthesized via the acetalization of 2,2-bis(hydroxymethyl)propionic acid with a formaldehyde source. The subsequent conversion to the carbonyl chloride is typically achieved using a chlorinating agent.

Step 1: Synthesis of 5-Methyl-1,3-dioxane-5-carboxylic acid

The formation of the dioxane ring is an equilibrium-controlled reaction. Key considerations for scaling up this step include:

Raw Material Selection: The primary raw materials are 2,2-bis(hydroxymethyl)propionic acid and a source of formaldehyde (e.g., formalin, paraformaldehyde, or trioxane). The choice of formaldehyde source can impact reaction kinetics, by-product formation, and handling safety on a large scale.

Catalyst and Solvent: Acid catalysts, such as p-toluenesulfonic acid, are often employed. researchgate.net On a large scale, the choice of a heterogeneous catalyst could simplify removal and recycling, aligning with green chemistry principles. The solvent system is crucial for azeotropically removing water to drive the reaction to completion. Solvents like toluene or cyclohexane are common choices. researchgate.net

Water Removal: Efficient removal of water is critical. On an industrial scale, this is typically managed using a Dean-Stark apparatus. The efficiency of this unit operation can be a rate-limiting factor and must be designed to handle the required volume.

Reaction Conditions: Temperature control is vital to prevent side reactions. The reaction is typically run at the reflux temperature of the chosen solvent. prepchem.com Post-reaction, neutralization of the acid catalyst is required before purification.

Step 2: Conversion of Carboxylic Acid to Carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, but the choice of reagent and process design is critical for large-scale production due to the hazardous nature of the reagents and by-products. The most common industrial chlorinating agents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (B1210022) (COCl₂). google.comchemguide.co.uk

Reagent Selection and Scale-Up Challenges:

ReagentCommon By-productsKey Scale-Up Considerations
Thionyl Chloride (SOCl₂) ** SO₂, HCl (gaseous)Gaseous by-products simplify purification but require robust off-gas scrubbing systems. blogspot.com The reaction is often performed neat or in an inert solvent. Temperature control is crucial to manage the exothermic reaction.
Oxalyl Chloride ((COCl)₂) **CO, CO₂, HCl (gaseous)Generally provides cleaner reactions under milder conditions, often with a catalytic amount of DMF. commonorganicchemistry.com Higher cost compared to thionyl chloride or phosgene can be a limiting factor for large-scale synthesis. youtube.com
Phosgene (COCl₂) / Triphosgene CO₂, HCl (gaseous)Highly effective and economical, but extreme toxicity necessitates specialized handling infrastructure and safety protocols. google.comyoutube.com The reaction is typically catalyzed by N,N-disubstituted formamides. google.com

Process Intensification Studies:

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. For the synthesis of this compound, several strategies can be considered:

Continuous Flow Reactors: Transitioning from batch to continuous manufacturing offers significant advantages, particularly for the hazardous chlorination step.

Loop Reactors: For chlorination with thionyl chloride, a continuous loop reactor with an integrated heat exchanger can dramatically increase productivity. For instance, productivity can be increased from approximately 10 kg/hr/m ³ in a batch reactor to 340 kg/hr/m ³ in a continuous loop reactor, representing a significant reduction in reactor volume and footprint. ccdcindia.com

Microflow Systems: The use of microreactors is particularly advantageous for reactions involving highly toxic reagents like phosgene. Continuous in-situ generation of phosgene from a safer precursor (like triphosgene) and its immediate reaction with the carboxylic acid in a microflow system can minimize the inventory of the hazardous material, thereby enhancing safety. rsc.org This approach also offers superior heat and mass transfer, leading to better control, higher yields, and improved product purity.

Catalyst Optimization: In the phosgenation route, the catalyst system, typically a Vilsmeier salt formed from phosgene and a formamide (B127407) like N,N-dimethylformamide (DMF), is crucial. google.com Optimizing the catalyst loading and reaction conditions can improve reaction rates and minimize by-product formation. Continuous processes can also facilitate catalyst recycling. google.com

Integrated Processes: Combining the synthesis of the carboxylic acid and its subsequent chlorination into a telescoping process, where the output of the first reaction is directly fed into the second without intermediate isolation and purification, can significantly improve process efficiency, reduce waste, and lower capital costs.

By carefully considering these scale-up and process intensification strategies, the manufacturing of this compound can be made more efficient, safer, and economically viable for industrial applications.

Reactivity and Reaction Mechanisms of 5 Methyl 1,3 Dioxane 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.org Due to the strong electron-withdrawing effects of both the oxygen and the chlorine atoms, the carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which facilitates these reactions. vanderbilt.edu

Mechanistic Investigations of Acyl Chloride Reactivity

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. uomustansiriyah.edu.iq

This sequence results in the net substitution of the chloride with the incoming nucleophile. vanderbilt.edu Acyl chlorides are among the most reactive of the carboxylic acid derivatives towards nucleophilic attack. vanderbilt.edu

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Water)

When 5-Methyl-1,3-dioxane-5-carbonyl chloride is treated with oxygen-based nucleophiles, it readily forms esters or the corresponding carboxylic acid.

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol (R'OH), the acyl chloride undergoes alcoholysis to yield an ester. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org

Reaction with Water (Hydrolysis): Acyl chlorides react vigorously with water to produce the corresponding carboxylic acid, in this case, 5-Methyl-1,3-dioxane-5-carboxylic acid. This hydrolysis reaction is a common pathway for the decomposition of acyl chlorides upon exposure to moisture. vanderbilt.edu

Table 1: Reactions with Oxygen Nucleophiles
NucleophileReagent ExampleProduct ClassByproduct
WaterH₂OCarboxylic AcidHCl
AlcoholMethanol (CH₃OH)Methyl EsterHCl
AlcoholEthanol (CH₃CH₂OH)Ethyl EsterHCl

Reactions with Nitrogen Nucleophiles (e.g., Amines, Amides)

The reaction of this compound with ammonia (B1221849) or primary and secondary amines is a highly efficient method for the synthesis of amides. hud.ac.uk

Reaction with Amines (Aminolysis): Primary (R'NH₂) and secondary (R'₂NH) amines act as potent nucleophiles, attacking the acyl chloride to form N-substituted amides. uomustansiriyah.edu.iq The reaction is fast and generally requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl formed. uomustansiriyah.edu.iq Alternatively, one equivalent of the amine can be used along with an auxiliary base like triethylamine (B128534) or pyridine. hud.ac.uk

Table 2: Reactions with Nitrogen Nucleophiles
NucleophileReagent ExampleProduct ClassStoichiometry Note
AmmoniaNH₃Primary Amide2 equivalents of NH₃ required
Primary AmineMethylamine (CH₃NH₂)N-Substituted Amide2 equivalents of amine or 1 eq. amine + 1 eq. base
Secondary AmineDimethylamine ((CH₃)₂NH)N,N-Disubstituted Amide2 equivalents of amine or 1 eq. amine + 1 eq. base

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, such as Grignard reagents (R'MgX) and organolithiums (R'Li), are powerful carbon nucleophiles that react with acyl chlorides. However, the reaction is often difficult to stop at the ketone stage. uomustansiriyah.edu.iq

The initial nucleophilic acyl substitution produces a ketone. Because ketones are also reactive towards Grignard reagents, a second equivalent of the organometallic reagent typically adds to the newly formed ketone in a nucleophilic addition reaction. masterorganicchemistry.comchemguide.co.uk Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol where two of the alkyl groups are identical and originate from the Grignard reagent. uomustansiriyah.edu.iq The 1,3-dioxane (B1201747) fragment generally does not interfere with Grignard reactions on the carbonyl group. researchgate.net

Reaction Pathway with Grignard Reagents:

First Addition (Substitution): R'MgX attacks the acyl chloride, forming a ketone intermediate and MgXCl.

Second Addition (Addition): A second molecule of R'MgX attacks the ketone intermediate, forming a magnesium alkoxide.

Protonation: Acidic workup (e.g., H₃O⁺) protonates the alkoxide to give the final tertiary alcohol product. chemguide.co.uk

Ring-Opening Reactions of the 1,3-Dioxane Moiety

The 1,3-dioxane ring is a cyclic acetal (B89532), which serves as a common protecting group for 1,3-diols and carbonyl compounds due to its stability in basic, reductive, or oxidative conditions. thieme-connect.de However, it is labile towards acid-catalyzed cleavage. thieme-connect.de

Regioselective Cleavage Studies of 1,3-Dioxane Acetals

The ring-opening of 1,3-dioxane acetals can be achieved using various reagents, and the regioselectivity of the cleavage (i.e., which C–O bond is broken) has been a subject of significant study, particularly in carbohydrate chemistry. researchgate.net The outcome of the reaction is often dependent on the reagents used and the substitution pattern of the dioxane ring.

Reductive Cleavage with Lewis Acids and Hydrides: A common method for regioselective ring-opening involves the use of a Lewis acid in combination with a hydride source. Reagent systems such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride-aluminum chloride (LiAlH₄-AlCl₃) are frequently employed. researchgate.net The Lewis acid coordinates to one of the oxygen atoms, activating it for cleavage. The regioselectivity is often directed by steric hindrance and the potential for chelation with neighboring functional groups. researchgate.net For example, studies on carbohydrate-derived acetals have shown that the hydride attack often occurs at the less sterically hindered carbon, and the resulting alcohol is formed at the more hindered position. researchgate.net

Table 3: Selected Reagent Systems for Reductive Cleavage of 1,3-Dioxane Acetals researchgate.net
Reagent SystemGeneral OutcomeControlling Factors
LiAlH₄-AlCl₃Reductive ring-opening to form a primary and a secondary alcohol.Chelation, steric hindrance.
DIBAL-HReductive opening, often with high regioselectivity.Steric accessibility of the oxygen atoms.
NaBH₃CN-TFAReductive opening under acidic conditions.Electronic effects and substrate structure.

Acid-Catalyzed Ring-Opening Mechanisms

The 1,3-dioxane ring of this compound is susceptible to cleavage under acidic conditions, a reaction characteristic of acetals. thieme-connect.de The mechanism involves the protonation of one of the oxygen atoms within the dioxane ring, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile present in the reaction medium.

The regioselectivity of the ring opening can be influenced by steric and electronic factors. In the case of this compound, the presence of the methyl and carbonyl chloride groups at the C5 position can influence which C-O bond is preferentially cleaved. The subsequent reaction of the oxocarbenium ion with a nucleophile, such as water, will lead to the formation of a diol.

A generalized mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation: A lone pair of electrons on one of the dioxane oxygen atoms attacks a proton (H+) from the acid catalyst.

Ring Opening: The protonated ether linkage becomes unstable, leading to the cleavage of the C-O bond and the formation of a carbocation intermediate, specifically an oxocarbenium ion.

Nucleophilic Attack: A nucleophile, such as a water molecule, attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ring-opened product, a diol.

Reductive Ring-Opening Pathways

Reductive ring-opening of 1,3-dioxanes can be achieved using various reducing agents, often in the presence of a Lewis acid. These reactions typically result in the formation of a mono-protected diol. Common reagents for this transformation include diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid like aluminum chloride (AlCl₃), and triethylsilane in the presence of a Lewis acid. researchgate.net

The mechanism of reductive ring-opening generally involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxane ring, which facilitates the cleavage of a C-O bond upon delivery of a hydride from the reducing agent. The regioselectivity of the hydride attack is influenced by the substitution pattern on the dioxane ring. For this compound, the presence of the electron-withdrawing carbonyl chloride group at the C5 position would likely influence the regiochemical outcome of the ring opening.

It is important to note that the highly reactive carbonyl chloride group may also be susceptible to reduction under these conditions, potentially leading to a mixture of products. The choice of reducing agent and reaction conditions would be crucial to achieve selective ring-opening without affecting the carbonyl chloride moiety, or to achieve a combined reduction of both functional groups if desired.

Intramolecular Rearrangements and Cyclizations

Furthermore, under conditions that promote the formation of a carbocation within the dioxane ring, such as treatment with a strong acid, rearrangements leading to more stable carbocation intermediates could occur before nucleophilic attack. The presence of the C5 substituents would influence the stability of any potential rearranged intermediates.

Acylketenes, which can be generated from acyl chlorides, are known to undergo intramolecular capture by pendant nucleophiles to form cyclic structures. nih.gov While the generation of an acylketene from this compound would require specific conditions, this pathway represents a potential route to novel cyclic compounds.

Other Electrophilic Reactions Involving the Carbonyl Chloride Group

The carbonyl chloride group in this compound is a potent electrophile and is expected to undergo a variety of nucleophilic acyl substitution reactions. wikipedia.orgchemistrysteps.com These reactions are fundamental to the utility of acyl chlorides in organic synthesis.

Hydrolysis: The compound will react readily with water to form the corresponding carboxylic acid, 5-Methyl-1,3-dioxane-5-carboxylic acid, and hydrochloric acid. wikipedia.org This reaction is typically rapid and means the compound must be protected from moisture.

Alcoholysis and Phenolysis: In the presence of an alcohol or a phenol, the carbonyl chloride will be converted to the corresponding ester. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. chemistrysteps.com

Aminolysis: Reaction with ammonia, primary amines, or secondary amines will yield the corresponding primary, secondary, or tertiary amides, respectively. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to scavenge the generated HCl. chemistrysteps.com

Friedel-Crafts Acylation: With an aromatic compound, such as benzene, and in the presence of a Lewis acid catalyst like aluminum chloride, this compound can act as the acylating agent in a Friedel-Crafts reaction to form a ketone. chemguide.co.uk The electrophile in this reaction is an acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid. chemguide.co.uk

Reaction with Organometallic Reagents: Acyl chlorides react with organometallic reagents such as Grignard reagents and organocuprates. With Grignard reagents, the reaction typically proceeds to form a tertiary alcohol after the addition of two equivalents of the Grignard reagent. In contrast, with Gilman reagents (lithium dialkylcuprates), the reaction can often be stopped at the ketone stage.

Data on Electrophilic Reactions of the Carbonyl Chloride Group

NucleophileReagent(s)Product Type
WaterH₂OCarboxylic Acid
Alcohol/PhenolR-OH, PyridineEster
AmmoniaNH₃ (2 equiv.)Primary Amide
Primary AmineR-NH₂ (2 equiv.)Secondary Amide
Secondary AmineR₂NH (2 equiv.)Tertiary Amide
Aromatic RingBenzene, AlCl₃Ketone
OrganocuprateR₂CuLiKetone
Grignard ReagentR-MgX (2 equiv.)Tertiary Alcohol

Stereochemistry and Conformational Analysis of 1,3 Dioxane 5 Carbonyl Chloride Derivatives

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, analogous to cyclohexane (B81311), demonstrates a distinct preference for a non-planar chair conformation to minimize angular and torsional strain. thieme-connect.de This preference is a foundational concept in the stereochemical analysis of its derivatives.

Chair Conformation Analysis and Deviations

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair-like conformation, which represents the global minimum on its potential energy surface. researchgate.net However, the geometry of the 1,3-dioxane chair is slightly different due to the presence of two oxygen atoms and shorter C-O bond lengths compared to C-C bonds. This results in a higher energy barrier for the chair-twist transformation than in cyclohexane. thieme-connect.de

While the chair form is most stable, deviations can occur. In cases of severe steric crowding, such as with multiple bulky axial substituents, the ring may adopt a higher-energy twist-boat (or skew) conformation to alleviate unfavorable 1,3-diaxial interactions. nih.gov For most 5-substituted 1,3-dioxanes, however, local energy minima are associated with the axial and equatorial chair conformers, with twist conformers being less stable. researchgate.net

Influence of Methyl and Carbonyl Chloride Substituents on Ring Conformation

In 5,5-disubstituted 1,3-dioxanes, the two substituents must occupy one axial and one equatorial position. The preferred conformation is dictated by the steric and electronic properties of these groups. For 5-Methyl-1,3-dioxane-5-carbonyl chloride, the key consideration is the relative conformational preference of the methyl group versus the carbonyl chloride group.

Generally, alkyl groups at the C5 position, such as a methyl group, show a thermodynamic preference for the equatorial orientation to minimize steric interactions. researchgate.net This is consistent with the broader principle that larger substituents on six-membered rings favor the equatorial position to avoid steric strain. libretexts.orgchemistrysteps.com

X-ray crystallographic studies on the closely related compound, 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, provide strong experimental evidence for the conformational arrangement. In this structure, the 1,3-dioxane ring is confirmed to be in a chair conformation where the methyl group occupies an equatorial site, and the larger carboxylic acid group is in an axial position. nih.gov Given the structural and electronic similarities between a carboxylic acid and a carbonyl chloride, it is highly probable that this compound adopts a similar conformation with an equatorial methyl group and an axial carbonyl chloride group.

This arrangement minimizes steric repulsion for the methyl group. An axial substituent at the C5 position does not experience the classic 1,3-diaxial interactions with other axial groups at C2, C4, or C6 that are characteristic of substituted cyclohexanes. masterorganicchemistry.com Instead, the interactions are with the ring's axial hydrogens and oxygen lone pairs, which can be less sterically demanding, allowing the bulkier carbonyl chloride group to occupy this site.

Isomerization Phenomena and Equilibria

Derivatives of 1,3-dioxane can undergo isomerization between different stereoisomers, a process that is typically facilitated by acid catalysis and leads to a thermodynamic equilibrium.

Acid-Catalyzed Isomerization Mechanisms

As cyclic acetals, 1,3-dioxanes are stable under basic conditions but are labile in the presence of Brønsted or Lewis acids. thieme-connect.de Acid-catalyzed isomerization, or epimerization, allows for the interconversion of diastereomers, such as the two possible chair conformers of a 5,5-disubstituted 1,3-dioxane.

The mechanism involves the protonation of one of the ring oxygen atoms by an acid catalyst (e.g., p-toluenesulfonic acid, BF₃). acs.orgresearchgate.net This is followed by the cleavage of a carbon-oxygen bond, opening the ring to form a stabilized oxocarbenium ion intermediate. researchgate.net In this acyclic state, rotation around the single bonds can occur. Subsequent intramolecular ring-closure by the hydroxyl group reforms the 1,3-dioxane ring. This process of ring-opening and closing can lead to the inversion of stereocenters, allowing the system to reach a thermodynamic equilibrium between the possible isomers. researchgate.net

Factors Influencing Isomer Ratio and Stability

When equilibrium is reached under acid-catalyzed conditions, the ratio of the isomers is determined by their relative thermodynamic stabilities. researchgate.net This is quantified by the difference in Gibbs free energy (ΔG°) between the conformers. researchgate.net The isomer ratio (K) can be calculated using the equation ΔG° = -RTlnK. libretexts.org

The primary factor governing stability is steric strain. Conformations that minimize steric interactions, particularly unfavorable 1,3-diaxial repulsions, are favored. chemistrysteps.com For this compound, the equilibrium will strongly favor the conformer that places the substituents in their lowest energy positions, which, based on analogous structures, is with the methyl group equatorial and the carbonyl chloride group axial. nih.gov

Other factors can also influence the equilibrium. In certain cases, electrostatic interactions and complexation with metal ions from Lewis acids or salts can selectively stabilize one conformer over another. For instance, studies on 5-carboxy- and 5-carbomethoxy-1,3-dioxanes have shown that the presence of certain metal cations can increase the stability of the axial conformer through complexation. acs.org

Table 1: Conformational Free Energy (A-values) of Substituents on Six-Membered Rings.
SubstituentRing SystemA-value (kcal/mol)Favored Position
-CH₃ (Methyl)Cyclohexane1.74Equatorial
-COOH (Carboxyl)Cyclohexane1.41Equatorial
-CH₃ (Methyl)1,3-Dioxane (at C5)0.80Equatorial
-COOCH₃ (Carbomethoxy)1,3-Dioxane (at C5)1.10Equatorial

Diastereoselective and Enantioselective Synthesis

The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound (an aldehyde or ketone). thieme-connect.de For this compound, the logical precursor would be a derivative of 2-hydroxymethyl-2-methylpropane-1,3-diol.

A review of the available literature did not yield specific established protocols for the diastereoselective or enantioselective synthesis of this compound. General methods for stereoselective synthesis often rely on using chiral starting materials or chiral catalysts. For example, a diastereoselective synthesis could potentially be achieved by controlling the cyclization of a chiral precursor, while an enantioselective synthesis might involve a chiral acid catalyst to favor the formation of one enantiomer over the other during the acetalization reaction. rsc.org However, specific applications of these methods to the target compound are not documented in the searched sources.

Computational Conformational Studies (e.g., Molecular Mechanics, DFT)

Computational chemistry provides powerful tools for investigating the conformational preferences and energy landscapes of molecules like this compound. Methodologies such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are instrumental in elucidating the stable conformations and the transition states between them. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on closely related 5-substituted 1,3-dioxanes offers significant insights into the expected conformational behavior.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have been performed at the RHF/6-31G(d) level of theory to explore the potential energy surface. researchgate.net These studies reveal pathways for the conformational isomerizations of equatorial and axial chair conformers. researchgate.net For the parent 1,3-dioxane molecule, ab initio molecular orbital theory and DFT have been employed to study energy differences, conformational enthalpies, entropies, and free energies of its conformers. researchgate.net

The primary conformation for 1,3-dioxane rings is the chair form. thieme-connect.de For a 5-substituted 1,3-dioxane, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is a key area of investigation in computational studies.

Research Findings from Related 1,3-Dioxane Derivatives:

Computational analyses of various 5-substituted 1,3-dioxanes consistently show the chair conformer to be the most stable. researchgate.net For instance, in the unsubstituted 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist conformer by approximately 4.67 kcal/mol (HF) and 5.19 kcal/mol (DFT). researchgate.net The 1,4-twist conformer is even higher in energy than the 2,5-twist form. researchgate.net

In studies of 5-alkyl-1,3-dioxanes (where the alkyl group is ethyl, isopropyl, and t-butyl), the potential energy surface reveals two primary pathways for the isomerization between the equatorial and axial chair conformers. researchgate.net These isomerizations proceed through various twist and boat transition states. researchgate.net The energy barriers for these conformational changes have been estimated, providing a detailed map of the molecule's flexibility. researchgate.net

The Gibbs conformational energies (ΔG°) of substituents at the C5 position in the 1,3-dioxane ring have been determined both experimentally (via 1H NMR) and theoretically. researchgate.net These values are crucial for understanding the equilibrium between the axial and equatorial conformers.

Below are interactive data tables summarizing computational findings for related 1,3-dioxane derivatives, which serve as a model for the type of data that would be obtained for this compound.

Table 1: Calculated Energy Differences (ΔE) for 1,3-Dioxane Conformers

Conformer ComparisonMethodΔE (kcal/mol)
Chair vs. 2,5-TwistHF/6-31G(d)4.67 ± 0.31
Chair vs. 2,5-TwistDFT (B3LYP)5.19 ± 0.8
1,4-Twist vs. 2,5-TwistHF/6-31G(d)1.36 ± 0.12
1,4-Twist vs. 2,5-TwistDFT (B3LYP)1.0

Data sourced from a computational study on 1,3-dioxane. researchgate.net

Table 2: Energy Parameters for the Inversion of 5-Alkyl-1,3-dioxanes

Compound (R group)Transition StateΔE (kcal/mol)
I (Ethyl)Ce → 1,4-T7.9
II (Isopropyl)Ce → 1,4-T8.0
III (t-Butyl)Ce → 1,4-T7.8
IV (Phenyl)Ce → 1,4-T7.3

This table presents the activation energy for the transition from the equatorial chair (Ce) to the 1,4-twist (1,4-T) conformation for various 5-substituted 1,3-dioxanes. Data from quantum-chemical studies. researchgate.net

For this compound, a similar computational approach would involve geometry optimization of the possible conformers (axial and equatorial chair forms of the carbonyl chloride group) using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). Frequency calculations would then be performed to confirm that these structures are true minima on the potential energy surface and to obtain thermodynamic data like Gibbs free energies. The relative energies of the conformers would determine the most stable structure. Furthermore, a potential energy surface scan or transition state search could elucidate the energy barriers for interconversion between the conformers, providing a comprehensive understanding of the molecule's dynamic conformational behavior.

Applications of 5 Methyl 1,3 Dioxane 5 Carbonyl Chloride in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The unique structural features of 5-Methyl-1,3-dioxane-5-carbonyl chloride make it an ideal starting material for the synthesis of intricate molecules. The stable 1,3-dioxane (B1201747) ring, typically in a chair conformation, provides a rigid scaffold that can influence the stereochemical outcome of reactions at the carbonyl chloride group. nih.gov This steric control is crucial in the asymmetric synthesis of complex natural products and pharmaceuticals.

The acyl chloride functionality of this compound is a key reactive center for the construction of a variety of heterocyclic systems. Through reactions with appropriate dinucleophiles, the carbonyl group can be incorporated into new ring systems. For instance, reaction with hydrazines can lead to the formation of pyrazolidinone or oxadiazine derivatives, while reaction with hydroxylamines can yield oxazolidinone structures. The 1,3-dioxane moiety can be retained in the final product as a stable structural element or can be deprotected to reveal a diol functionality for further synthetic manipulations. enu.kzacs.org

The synthesis of various 1,3-dioxane-based heterocyclic compounds often involves the initial formation of the dioxane ring, followed by functionalization. enu.kz this compound, however, provides a more direct route to functionalized heterocycles by starting with a pre-formed, yet reactive, building block.

The bifunctional nature of this compound also lends itself to the synthesis of macrocycles and polymers. The acyl chloride can react with a variety of linking units, such as diamines or diols, in a step-growth polymerization to form polyesters or polyamides. The 1,3-dioxane units within the polymer backbone can impart specific physical properties, such as thermal stability and solubility.

The cationic ring-opening polymerization of 1,3-dioxane and its derivatives is another avenue for creating polymeric materials. rsc.orgrsc.org Although this typically involves the opening of the dioxane ring itself, the presence of a reactive side group like a carbonyl chloride could allow for post-polymerization modification, leading to functionalized polymers with tailored properties.

Derivatization to Carboxylic Acid Derivatives

The primary reactivity of this compound lies in its acyl chloride group, which is readily susceptible to nucleophilic attack. This allows for its facile conversion into a wide array of other carboxylic acid derivatives.

NucleophileResulting Carboxylic Acid Derivative
Alcohols (R-OH)Esters (R-O-C(=O)-)
Amines (R-NH2)Amides (R-NH-C(=O)-)
Carboxylates (R-COO-)Anhydrides (R-C(=O)-O-C(=O)-)
Water (H2O)Carboxylic Acid (-COOH)

These transformations are typically high-yielding and proceed under mild conditions, making this compound a convenient precursor for introducing the 5-methyl-1,3-dioxane-5-carboxy moiety into larger molecules. The synthesis of the parent carboxylic acid, 5-methyl-1,3-dioxane-5-carboxylic acid, has been described, and the conversion to the carbonyl chloride is a standard synthetic operation, often achieved using reagents like thionyl chloride or oxalyl chloride. google.comuniv.kiev.ua

Preparation of Functionally Diverse Compounds

The versatility of this compound extends to the preparation of compounds with a wide range of functional groups. The initial derivatization of the acyl chloride can be followed by modification or removal of the 1,3-dioxane ring.

For example, reduction of the ester or amide derivatives can lead to the corresponding alcohols or amines, respectively. The 1,3-dioxane ring is generally stable to many reducing agents, allowing for selective transformation of the side chain.

Furthermore, the 1,3-dioxane group can be deprotected under acidic conditions to reveal the underlying 1,3-diol. organic-chemistry.org This diol can then be engaged in a variety of subsequent reactions, such as oxidation, esterification, or etherification, providing access to a host of new, functionally diverse molecules. This dual reactivity makes this compound a strategic building block for creating molecular diversity.

Strategic Use in Multi-Step Synthetic Pathways

In the context of multi-step organic synthesis, this compound can be employed strategically. The 1,3-dioxane moiety can serve as a protecting group for a 1,3-diol, while the carbonyl chloride is transformed through several synthetic steps. The stability of the dioxane ring to a wide range of reaction conditions, including basic, and many oxidizing and reducing conditions, makes it an effective protecting group. thieme-connect.de

Once the desired transformations on the side chain are complete, the 1,3-dioxane can be removed to unmask the diol functionality at a later stage of the synthesis. This protecting group strategy is fundamental in the synthesis of complex molecules where the selective reaction of one functional group in the presence of others is required. The use of 1,3-dioxanes as protecting groups is a well-established strategy in organic synthesis. organic-chemistry.org

Spectroscopic and Structural Elucidation of 5 Methyl 1,3 Dioxane 5 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Methyl-1,3-dioxane-5-carbonyl chloride. The 1,3-dioxane (B1201747) ring typically adopts a stable chair conformation, which dictates the chemical environment and, consequently, the NMR signals of the ring protons and carbons.

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity. For this compound, the protons on the six-membered ring are diastereotopic, meaning they are chemically non-equivalent.

The protons at the C2 position (acetal protons) and the C4/C6 positions are expected to show distinct signals. The protons at C4 and C6 are adjacent to oxygen and are deshielded, typically appearing in the 3.4-4.5 δ range. libretexts.org Due to the chair conformation, there are axial and equatorial protons at both the C4 and C6 positions. These protons are diastereotopic and will appear as separate signals, likely complex multiplets due to geminal and vicinal coupling. The axial protons are generally shifted upfield relative to their equatorial counterparts.

The methyl group at C5 is a singlet, as it is not coupled to any adjacent protons. Its chemical shift is influenced by the local electronic environment. The absence of a substituent at the C2 position results in two protons (axial and equatorial) at this position, which would likely appear as two distinct signals coupled to each other.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (axial) ~4.7 d J ≈ 6 (geminal)
H-2 (equatorial) ~5.0 d J ≈ 6 (geminal)
H-4/H-6 (axial) ~3.7 m -
H-4/H-6 (equatorial) ~4.1 m -
-CH₃ (C5) ~1.3 s -

Note: These are predicted values based on typical shifts for 1,3-dioxane derivatives.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the carbonyl carbon, the five ring carbons, and the methyl carbon.

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms and functional groups. olemiss.edu The C=O carbon of the acyl chloride is highly deshielded and expected to appear far downfield, typically in the 160-180 ppm range. The C2, C4, and C6 carbons are bonded to oxygen and will also be deshielded, appearing in the 60-100 ppm region. docbrown.info Specifically, the acetal (B89532) carbon (C2) is the most deshielded of the ring carbons. docbrown.info The C5 carbon is a quaternary carbon, and its signal intensity will be lower compared to protonated carbons. The methyl carbon will appear at the most upfield position.

Substituent effects play a crucial role in determining the final chemical shifts. researchgate.netias.ac.in The electron-withdrawing carbonyl chloride group at C5 will deshield C5 and have a smaller deshielding effect on the neighboring C4 and C6 carbons.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~170
C-2 ~94
C-4 / C-6 ~67
C-5 ~45
-CH₃ (C5) ~20

Note: These are predicted values based on data for 1,3-dioxane and known substituent effects. docbrown.info

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY would show correlations between the geminal protons at C2, C4, and C6, and between the vicinal axial and equatorial protons at C4 and C6. This helps in tracing the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). pressbooks.pubnanalysis.com Each protonated carbon will show a cross-peak connecting its ¹H and ¹³C chemical shifts, allowing for unambiguous assignment of the C2, C4, C6, and methyl signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). youtube.com Key HMBC correlations would be expected from the methyl protons to C5, C4, and C6. Correlations from the ring protons (H4/H6) to the carbonyl carbon would definitively link the acyl chloride group to the C5 position of the dioxane ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of this compound is the very strong carbonyl (C=O) stretching absorption of the acyl chloride group. This band appears at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹, due to the electron-withdrawing nature of the chlorine atom. wikipedia.orgreddit.comuobabylon.edu.iq The spectrum will also feature strong C-O stretching vibrations characteristic of the cyclic ether system, typically appearing in the 1050-1150 cm⁻¹ region. libretexts.org Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the C-C and C-O single bond vibrations of the dioxane ring skeleton often give rise to strong Raman signals. acs.org The symmetric vibrations of the molecule are particularly Raman-active.

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (Acyl Chloride) Stretch 1775 - 1810 Very Strong
C-H (Aliphatic) Stretch 2850 - 3000 Medium-Strong
C-O (Ether) Stretch 1050 - 1150 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of the molecule. For this compound (C₆H₉ClO₃), the molecular weight is 164.02 g/mol (for ³⁵Cl) and 166.02 g/mol (for ³⁷Cl). The mass spectrum would show a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. chemguide.co.ukacdlabs.com Key fragmentation pathways would likely include:

Loss of Chlorine : Cleavage of the C-Cl bond to form a stable acylium ion ([M-Cl]⁺). chemguide.co.uklibretexts.org This is often a prominent peak in the spectra of acyl chlorides.

Ring Opening/Cleavage : The dioxane ring can undergo fragmentation. docbrown.info Common losses include fragments of formaldehyde (B43269) (CH₂O, 30 Da) or other small molecules derived from the ring structure. docbrown.infodocbrown.infouga.edu

Loss of COCl : Cleavage of the bond between C5 and the carbonyl carbon can lead to the loss of the ·COCl radical, resulting in a [M-COCl]⁺ fragment.

Predicted Key Mass Spectrometry Fragments:

m/z Value Possible Fragment Ion Notes
164 / 166 [C₆H₉ClO₃]⁺ Molecular ion (M⁺) with isotopic pattern for Cl.
129 [C₆H₉O₃]⁺ Acylium ion from loss of ·Cl ([M-Cl]⁺). Likely a major peak.
101 [C₅H₉O₂]⁺ Loss of ·COCl radical.
87 [C₄H₇O₂]⁺ Ring fragmentation.

Note: The base peak is often the most stable fragment, such as the acylium ion.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding precise bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the chair conformation of the 1,3-dioxane ring, which is generally preferred for these systems. researchgate.net It would also determine the precise orientation of the methyl and carbonyl chloride substituents at the C5 position. Although the C5 carbon is not a stereocenter in this molecule, for derivatives with chirality, X-ray crystallography is the definitive method for determining the absolute configuration. The crystal packing, showing intermolecular interactions, would also be elucidated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations offer a detailed picture of the electron distribution and bonding within 5-Methyl-1,3-dioxane-5-carbonyl chloride. The molecule consists of a 1,3-dioxane (B1201747) ring substituted at the C5 position with both a methyl group and a highly reactive carbonyl chloride group.

The electronic structure is dominated by the strong inductive effects of the oxygen atoms in the dioxane ring and the chlorine and oxygen atoms of the acyl chloride moiety. These electronegative atoms withdraw electron density from the adjacent carbon atoms. studymind.co.uk Theoretical models, such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis, would be expected to show a significant partial positive charge on the carbonyl carbon. This high degree of polarization is a hallmark of acyl chlorides and is the primary determinant of their reactivity. studymind.co.ukfiveable.me

The carbon of the carbonyl group (C=O) is sp² hybridized, leading to a planar geometry for the carbonyl chloride group. youtube.com The C-Cl bond in acyl chlorides is also highly polarized, making the chloride a good leaving group in nucleophilic substitution reactions. fiveable.me Computational studies on similar acyl chlorides confirm the electron-deficient nature of the carbonyl carbon, rendering it a potent electrophilic site. youtube.comresearchgate.net

Table 1: Predicted Atomic Charges and Bond Characteristics Note: These are hypothetical values based on typical results from DFT calculations on analogous acyl chloride and dioxane structures.

Atom/Bond Predicted Characteristic Implication
Carbonyl Carbon (C=O) High partial positive charge (δ+) Primary site for nucleophilic attack
Carbonyl Oxygen (C=O) High partial negative charge (δ-) Nucleophilic character, hydrogen bond acceptor
Chlorine (C-Cl) Partial negative charge (δ-), long C-Cl bond Good leaving group ability
Dioxane Oxygens (O1, O3) High partial negative charge (δ-) Influence ring conformation and polarity

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling for this compound would primarily focus on its characteristic reactions, such as nucleophilic acyl substitution. Using computational methods, the entire energy profile of a reaction can be mapped, including reactants, products, intermediates, and, crucially, transition states.

For instance, in a reaction with a nucleophile (e.g., water, alcohol, or an amine), the pathway would proceed via a tetrahedral intermediate. fiveable.me Theoretical calculations can locate the geometry of the transition state leading to this intermediate. Transition state analysis involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new bond with the nucleophile and the breaking of the carbonyl π-bond). youtube.com

Computational studies on the formation of acid chlorides from carboxylic acids and thionyl chloride have shown that such reactions proceed through multiple activation barriers involving cyclic transition states. researchgate.net Similarly, modeling the reactions of this compound would involve calculating the activation energies (ΔG‡) for each step. A lower calculated activation energy indicates a faster reaction rate. semanticscholar.org Quantum chemical simulations of the related 5,5-dimethyl-1,3-dioxane (B27643) have been used to determine activation energies for isomerization, demonstrating the utility of these methods in predicting reaction feasibility. semanticscholar.org

Prediction of Reactivity and Selectivity

Computational chemistry allows for the prediction of a molecule's reactivity and selectivity through the analysis of various calculated parameters. For this compound, the primary site of reactivity is unequivocally the carbonyl chloride group.

Frontier Molecular Orbital (FMO) Theory: The reactivity can be explained using FMO theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions.

LUMO: In this molecule, the LUMO is expected to be localized on the carbonyl chloride group, specifically centered on the π* antibonding orbital of the C=O bond. A low LUMO energy indicates a strong electrophile, readily accepting electrons from a nucleophile.

HOMO: The HOMO would likely be associated with the lone pairs of the oxygen and chlorine atoms.

The large energy gap between the HOMO of a potential nucleophile and the LUMO of the acyl chloride would indicate a favorable reaction. The shape and location of the LUMO on the carbonyl carbon confirm that this is the site where a nucleophile will attack. This high reactivity makes acyl chlorides versatile intermediates in organic synthesis. fiveable.me

Electrostatic Potential (ESP) Maps: Another predictive tool is the ESP map, which visually shows the charge distribution on the molecule's surface. For this compound, an ESP map would display a region of intense positive potential (typically colored blue) around the carbonyl carbon, visually highlighting it as the electrophilic center.

Conformational Energy Calculations and Dynamic Simulations

The 1,3-dioxane ring is not planar and exists in various conformations. Computational studies are essential for determining the relative energies of these conformers and the barriers to interconversion between them.

For 5-substituted 1,3-dioxanes, the most stable conformation is typically a chair form. researchgate.net In this compound, both the methyl and carbonyl chloride groups are at the C5 position. The dioxane ring will adopt a chair conformation to minimize steric strain and torsional strain. Quantum-chemical studies on similar 5-alkyl-1,3-dioxanes have shown that the ring can invert between two chair forms (Cₑ ↔ Cₐ) via twist-boat intermediates (e.g., 1,4-T and 2,5-T). researchgate.net

The energy difference between the conformers and the potential barriers for this inversion process can be calculated. A study on 5-alkyl- and 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory estimated these energy parameters, which provide a strong basis for understanding the conformational dynamics of the target molecule. researchgate.net The presence of two substituents at the C5 position complicates the landscape, but the fundamental chair and twist forms remain the key stationary points on the potential energy surface.

Table 2: Representative Energy Parameters for Conformational Inversion of 5-Substituted 1,3-Dioxanes Data adapted from theoretical calculations on analogous 5-alkyl-1,3-dioxanes. researchgate.net Values are in kcal/mol.

Conformer / Transition State Description Relative Energy (ΔE) Activation Energy (ΔE‡)
Chair (C) Most stable ground state 0.00 -
1,4-Twist (1,4-T) Twist-boat conformer ~6.5 - 7.5 -
2,5-Twist (2,5-T) Twist-boat conformer ~5.5 - 6.0 -
TS-1 (C → 2,5-T) Transition state for inversion - ~9.5 - 10.5
TS-2 (2,5-T → 1,4-T) Transition state for inversion - ~7.0 - 8.0

Dynamic simulations, such as molecular dynamics (MD), could also be employed to study the molecule's behavior over time at different temperatures, providing insight into how it explores its conformational space.

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